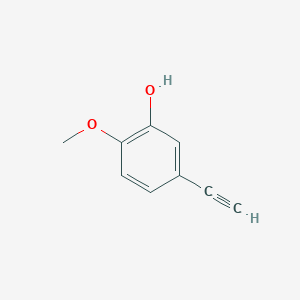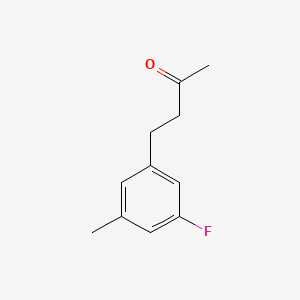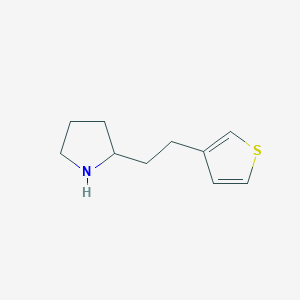
5-Ethynyl-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-methoxyphenol is an organic compound with the molecular formula C9H8O2 It is a derivative of phenol, featuring an ethynyl group at the 5-position and a methoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxyphenol can be achieved through several methods. One common approach involves the use of o-methoxyphenol as a starting material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. The protected compound then undergoes bromination with bromine in the presence of iron powder as a catalyst. Finally, the acetyl group is removed through deacetylation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Ethers and esters of this compound.
Applications De Recherche Scientifique
5-Ethynyl-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-methoxyphenol involves its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. This property is particularly valuable in preventing oxidative damage to cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol (Guaiacol): A naturally occurring compound with similar antioxidant properties.
3-Methoxyphenol: Another isomer with distinct chemical properties and applications.
4-Methoxyphenol (Mequinol): Used in dermatology for its depigmenting effects.
Uniqueness
5-Ethynyl-2-methoxyphenol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C9H8O2 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
5-ethynyl-2-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6,10H,2H3 |
Clé InChI |
ZZLUNXFWWXMOKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















aminedihydrochloride](/img/structure/B13602359.png)
